molecular formula C18H20O2 B14511474 5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-6-ol CAS No. 63233-39-6

5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-6-ol

Cat. No.: B14511474
CAS No.: 63233-39-6
M. Wt: 268.3 g/mol
InChI Key: HDQQUAANEQVNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound belonging to the class of flavanones, which are a type of flavonoid. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound has a unique structure that includes a benzopyran ring system with multiple methyl and phenyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of a phenyl-substituted acetophenone with a methyl-substituted benzaldehyde in the presence of a base, followed by cyclization using an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalysts: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-6-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran, 3,4-dihydro-2-phenyl-
  • Flavanones
  • Catechin derivatives

Uniqueness

5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other flavanones. Its multiple methyl and phenyl groups enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

63233-39-6

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

5,7,8-trimethyl-2-phenyl-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C18H20O2/c1-11-12(2)18-15(13(3)17(11)19)9-10-16(20-18)14-7-5-4-6-8-14/h4-8,16,19H,9-10H2,1-3H3

InChI Key

HDQQUAANEQVNNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC(O2)C3=CC=CC=C3)C(=C1O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.